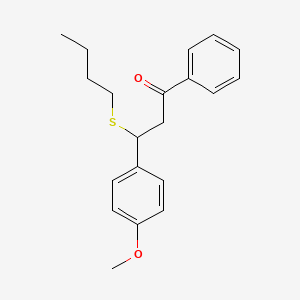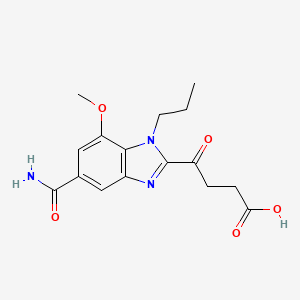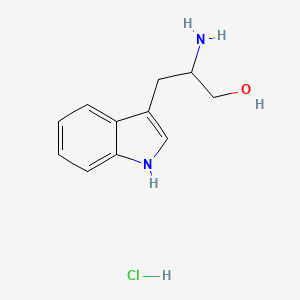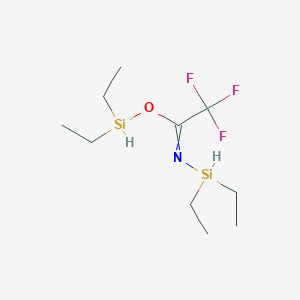
(10z)-1,1,1-Trifluorononadec-10-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10Z)-1,1,1-Trifluorononadec-10-en-2-on: ist eine synthetische organische Verbindung, die durch das Vorhandensein einer Trifluormethylgruppe und einer Doppelbindung an der 10. Kohlenstoffposition gekennzeichnet ist. Diese Verbindung gehört zur größeren Klasse der fluorierten organischen Moleküle, die für ihre einzigartigen chemischen Eigenschaften und Anwendungen in verschiedenen Bereichen bekannt sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (10Z)-1,1,1-Trifluorononadec-10-en-2-on beinhaltet typischerweise die Einführung einer Trifluormethylgruppe in ein Nonadecenskelett. Ein gängiges Verfahren ist die Reaktion von Nonadec-10-en-2-on mit einem Trifluormethylierungsmittel unter kontrollierten Bedingungen. Die Reaktion wird in der Regel in Gegenwart eines Katalysators wie eines Übergangsmetallkomplexes durchgeführt, um die Bildung der Trifluormethylgruppe zu erleichtern.
Industrielle Produktionsmethoden: Die industrielle Produktion von (10Z)-1,1,1-Trifluorononadec-10-en-2-on kann eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor umfassen. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert, wobei häufig Durchflussreaktoren und fortschrittliche Reinigungstechniken eingesetzt werden, um sicherzustellen, dass das Endprodukt die Industriestandards erfüllt.
Analyse Chemischer Reaktionen
Reaktionstypen: (10Z)-1,1,1-Trifluorononadec-10-en-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Doppelbindung in eine Einfachbindung umwandeln, was zu gesättigten Derivaten führt.
Substitution: Die Trifluormethylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators werden verwendet.
Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumhydrid (NaH) oder Organolithiumverbindungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu gesättigten Kohlenwasserstoffen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird (10Z)-1,1,1-Trifluorononadec-10-en-2-on als Baustein für die Synthese komplexerer fluorierter Verbindungen verwendet. Seine einzigartige Struktur macht es wertvoll für die Entwicklung neuer Materialien und Katalysatoren.
Biologie: Die fluorierte Natur der Verbindung ermöglicht es ihr, auf einzigartige Weise mit biologischen Systemen zu interagieren, was sie zu einem interessanten Forschungsobjekt in der biochemischen Forschung macht. Sie wird oft auf ihre potenziellen Auswirkungen auf die Enzymaktivität und die Stoffwechselwege untersucht.
Medizin: In der Medizin wird (10Z)-1,1,1-Trifluorononadec-10-en-2-on auf sein Potenzial als pharmazeutisches Zwischenprodukt untersucht. Seine Fähigkeit, die biologische Aktivität zu modulieren, macht es zu einem Kandidaten für die Medikamentenentwicklung, insbesondere bei der Entwicklung von Enzyminhibitoren und anderen therapeutischen Wirkstoffen.
Industrie: Industriell wird die Verbindung bei der Herstellung von Spezialchemikalien und -materialien verwendet. Ihre Stabilität und Reaktivität machen sie für Anwendungen in Beschichtungen, Klebstoffen und anderen fortschrittlichen Materialien geeignet.
Wirkmechanismus
Der Wirkmechanismus von (10Z)-1,1,1-Trifluorononadec-10-en-2-on beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Trifluormethylgruppe verstärkt die Fähigkeit der Verbindung, starke Wechselwirkungen mit diesen Zielstrukturen einzugehen, was oft zu einer Hemmung oder Modulation ihrer Aktivität führt. Die beteiligten Pfade können Veränderungen der Enzymkinetik und Veränderungen der zellulären Signalwege umfassen.
Wirkmechanismus
The mechanism of action of (10z)-1,1,1-Trifluorononadec-10-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, often leading to inhibition or modulation of their activity. The pathways involved may include alterations in enzyme kinetics and changes in cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
(10Z)-1,1,1-Trifluorononadeca-10,13-dien-2-on: Diese Verbindung hat eine zusätzliche Doppelbindung, was ihre Reaktivität und Anwendungen verändern kann.
10Z-Heptadecsäure: Eine einfach ungesättigte Fettsäure mit einer ähnlichen Kohlenstoffkettenlänge, aber ohne die Trifluormethylgruppe.
Einzigartigkeit: Das Vorhandensein der Trifluormethylgruppe in (10Z)-1,1,1-Trifluorononadec-10-en-2-on unterscheidet sie von anderen ähnlichen Verbindungen. Diese Gruppe verleiht einzigartige chemische Eigenschaften wie erhöhte Stabilität und Reaktivität, was sie für bestimmte Anwendungen in Forschung und Industrie wertvoll macht.
Eigenschaften
Molekularformel |
C19H33F3O |
|---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
1,1,1-trifluorononadec-10-en-2-one |
InChI |
InChI=1S/C19H33F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10H,2-8,11-17H2,1H3 |
InChI-Schlüssel |
SOJGXPSMVNTNQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B12514632.png)



![4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde](/img/structure/B12514656.png)

![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy-](/img/structure/B12514673.png)
![Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-](/img/structure/B12514674.png)


![2H-Indol-2-one, 3-[[2-(ethenyloxy)ethyl]imino]-1,3-dihydro-, (3E)-](/img/structure/B12514682.png)
![2-{[(2-{[(2-Hydroxyphenyl)methylidene]amino}-1,2-diphenylethyl)imino]methyl}phenol](/img/structure/B12514690.png)
![4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid](/img/structure/B12514702.png)
